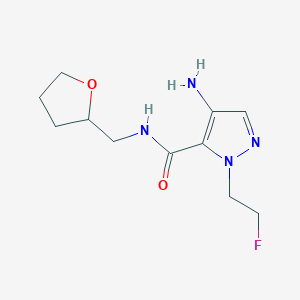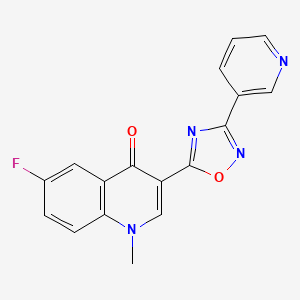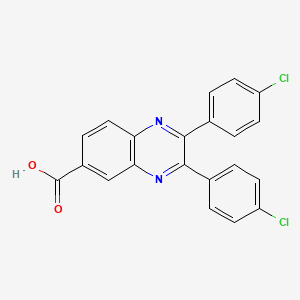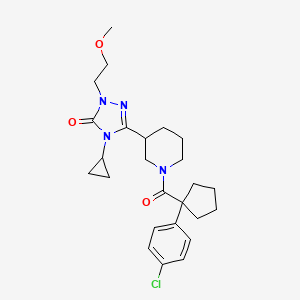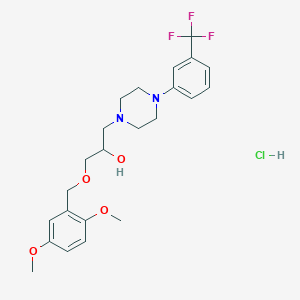
1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C23H30ClF3N2O4 and its molecular weight is 490.95. The purity is usually 95%.
BenchChem offers high-quality 1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Research on Related Compounds
Metabolic Pathways and Metabolites
A study on L-735,524, a compound undergoing clinical evaluation for HIV-1 protease inhibition, explored its metabolites in human urine. This investigation identified major metabolic pathways including glucuronidation, N-oxidation, hydroxylation, and N-depyridomethylation, suggesting the importance of understanding metabolic transformations in developing therapeutic agents (Balani et al., 1995).
Oxidative Stress and Inflammation
The effects of environmental phenols and parabens on oxidative stress and inflammation were examined among pregnant women. The study found associations between these compounds and increased markers of oxidative stress and inflammation, highlighting the potential health impacts of chemical exposure (Watkins et al., 2015).
Receptor Occupancy and Drug Development
Research on a novel 5-HT(1A) antagonist demonstrated the potential for developing anxiety and mood disorder treatments by assessing receptor occupancy in the human brain. This study exemplifies the application of chemical compounds in elucidating biological mechanisms and developing therapeutic strategies (Rabiner et al., 2002).
Metabolism in Humans and Animals
A study on zipeprol metabolism revealed that it is metabolized through N-dealkylation, oxidation, hydroxylation, and methylation. Understanding the metabolic fate of compounds is crucial for their development and safety evaluation (Constantin & Pognat, 1978).
特性
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methoxy]-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29F3N2O4.ClH/c1-30-21-6-7-22(31-2)17(12-21)15-32-16-20(29)14-27-8-10-28(11-9-27)19-5-3-4-18(13-19)23(24,25)26;/h3-7,12-13,20,29H,8-11,14-16H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNROYVXFXFCCDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)COCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClF3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,5-Dimethoxybenzyl)oxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



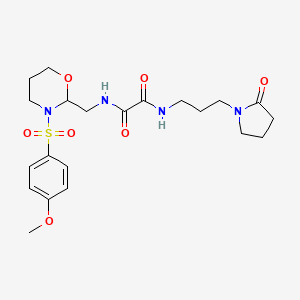
![N-(1-Cyanocyclohexyl)-N-methyl-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B2413102.png)

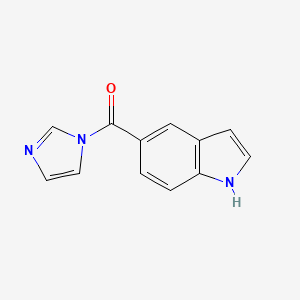
![5-[1-(4-Fluorophenyl)sulfonyl-3-pyrazolyl]-2-phenylthiazole](/img/structure/B2413109.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B2413112.png)
